One of the isotopic labelled form of Hypoxanthine, which is a purine compound, naturally existed, has been found to be a constituent of nucleic acids.
1,7-Dihydropurin-6-one
CAS No.: 1246820-04-1
VCID: VC0196732
Molecular Formula: C5H4N4O
Molecular Weight: 139.09
Purity: 95% by HPLC; 98% atom 13C, 98% atom 15N
* For research use only. Not for human or veterinary use.

Description |
Synthesis and DerivativesThe synthesis of purine derivatives often involves complex ring closure reactions. For example, the synthesis of 2-(benzylsulfanyl)-1,7-dihydropurin-6-one involves refluxing in a mixture of formic acid and sodium formate . This method demonstrates the versatility of purine derivatives in chemical reactions. Synthesis Methods
Biological and Chemical SignificancePurine derivatives are known for their biological activities, including antiviral and anticancer properties. Guanine, a closely related compound, is a fundamental component of nucleic acids and plays a crucial role in genetic processes . The introduction of different substituents onto the purine ring can modulate its biological activity, making it a valuable scaffold for drug design. Antitumor ActivitySome purine derivatives have shown potent antitumor activity. For instance, certain 1H-purin-6(9H)-one derivatives have demonstrated IC50 values lower than those of temozolomide, a standard chemotherapeutic agent . Herbicidal ActivityPurine derivatives have also been explored for their herbicidal properties. Compounds like 1H-purin-6(9H)-one derivatives have shown significant inhibition against certain plant species . |
---|---|
CAS No. | 1246820-04-1 |
Product Name | 1,7-Dihydropurin-6-one |
Molecular Formula | C5H4N4O |
Molecular Weight | 139.09 |
IUPAC Name | 1,7-dihydropurin-6-one |
Standard InChI | InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
SMILES | C1=NC2=C(N1)C(=O)NC=N2 |
Appearance | White to Off-White Solid |
Melting Point | >300 °C |
Purity | 95% by HPLC; 98% atom 13C, 98% atom 15N |
Related CAS | 68-94-0 (unlabelled) |
Synonyms | 1,9-Dihydro-6H-purin-6-one-13C2,15N; 3H-Purin-6-ol-13C2,15N; 6-Hydroxy-1H-purine-13C2,15N; 6-Hydroxypurine-13C2,15N; 6-Oxopurine-13C2,15N; Hypoxanthine Enol-13C2,15N; NSC 129419-13C2,15N |
Tag | Xanthine Impurities |
PubChem Compound | 136242401 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume